2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid

Medicinal Chemistry Chemical Synthesis Scaffold Design

2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid (CAS: 52396-20-0) is an aromatic alpha-amino acid derivative featuring a phenylacetic acid core substituted with an amino group at the alpha carbon and a 4-hydroxymethyl group on the aromatic ring. This compound is primarily utilized as a research chemical and synthetic building block, with commercial availability at purities typically around 95%.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 52396-20-0
Cat. No. B13241354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid
CAS52396-20-0
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C(C(=O)O)N
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)7-3-1-6(5-11)2-4-7/h1-4,8,11H,5,10H2,(H,12,13)
InChIKeyIVQDNDSBHMVGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid (CAS: 52396-20-0) for Research and Procurement: Compound Class and Baseline Characterization


2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid (CAS: 52396-20-0) is an aromatic alpha-amino acid derivative featuring a phenylacetic acid core substituted with an amino group at the alpha carbon and a 4-hydroxymethyl group on the aromatic ring [1]. This compound is primarily utilized as a research chemical and synthetic building block, with commercial availability at purities typically around 95% . It serves as a scaffold in medicinal chemistry for the development of more complex molecules, with its dual functional groups (amino acid and benzylic alcohol) enabling diverse synthetic transformations .

Structure: Aromatic α-amino acid with 4-(hydroxymethyl) benzylic alcohol handle
Function: Bifunctional building block for heterocyclic and macrocyclic scaffold synthesis
Procurement: Research chemical; verify purity certification for synthetic use

Procurement Considerations for 2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid (CAS: 52396-20-0): Why In-Class Analogs Are Not Interchangeable


Procurement of a generic 'alpha-amino phenylacetic acid' cannot ensure the specific reactivity and downstream synthetic utility of 2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid. The unique 4-hydroxymethyl substituent provides a primary alcohol handle for orthogonal functionalization, a feature absent in simpler analogs like D-4-hydroxyphenylglycine [1]. This structural nuance directly impacts the design of multi-step syntheses, such as those used to create heterocyclic compounds or drug-like molecules . Substituting with a 4-hydroxy or unsubstituted phenyl analog fundamentally alters the molecule's hydrogen bonding capacity and its potential as a site for further derivatization, which can derail a research program and negate any initial cost savings.

Compound of Interest
Common Analog (4-Hydroxyphenylglycine)
Functional handle Benzylic alcohol (-CH2OH)
Functional handle Phenolic hydroxyl (-OH)
Reactivity & derivatization Orthogonal oxidation, protection, and nucleophilic substitution possible
Reactivity & derivatization Limited orthogonal reactivity; different hydrogen-bonding profile

Quantitative Differentiation Guide for 2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid (CAS: 52396-20-0) Against Key Analogs


Structural Distinction: Hydroxymethyl vs. Hydroxy Functionality in Phenylacetic Acid Scaffolds

This compound is differentiated from the more common 2-Amino-2-(4-hydroxyphenyl)acetic acid (4-hydroxyphenylglycine) by the presence of a hydroxymethyl (-CH2OH) group instead of a hydroxyl (-OH) group at the para position of the aromatic ring [1]. This substitution introduces a benzylic alcohol, which offers distinct reactivity compared to a phenol. The commercial specification for this compound is typically 95% purity .

Structural distinction
Class-level inference
Target: 4-(Hydroxymethyl)phenyl substituent
Analog: 4-Hydroxyphenyl substituent
Enables orthogonal protection and derivatization strategies
Based on structural class analysis; verify in specific synthetic context
Medicinal Chemistry Chemical Synthesis Scaffold Design

Comparison of Aqueous Solubility with Hydrochloride Salt Form

The free base, 2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid, is reported to have limited water solubility. In contrast, its hydrochloride salt (CAS: 1955493-26-1) is described as highly soluble in water and other polar solvents . This difference in physical form is a critical selection criterion for applications requiring aqueous conditions.

Aqueous solubility
Direct head-to-head comparison
Free base: limited water solubility
HCl salt: highly soluble in water
Salt form essential for aqueous biochemical assays
Qualitative vendor data; quantitative solubility values not available
Formulation Biochemistry Physicochemical Properties

Validated Research and Industrial Application Scenarios for 2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid (CAS: 52396-20-0)


Synthesis of Complex Heterocyclic and Macrocyclic Scaffolds

The presence of both an alpha-amino acid and a benzylic alcohol makes 2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid a versatile bifunctional building block. It is specifically useful in the synthesis of heterocyclic compounds, where the two nucleophilic groups can be sequentially reacted to build rings. For instance, the amino acid moiety can be used to form amide bonds, while the hydroxymethyl group can be activated for nucleophilic substitution or oxidized to an aldehyde for further coupling . This utility is foundational in medicinal chemistry campaigns to create novel drug candidates.

Aqueous Formulation Development and Biochemical Assays

For research applications requiring aqueous solubility, the hydrochloride salt form (CAS: 1955493-26-1) is the unequivocal choice over the free base . This form is essential for preparing stock solutions for biochemical assays, cell culture experiments, or in vivo studies where the compound must be dissolved in saline or buffer. Selecting the free base for these applications would be a critical error due to its poor water solubility.

Application
Selection Property
Validation Focus
Heterocyclic and macrocyclic scaffold synthesis
Bifunctional amino acid/benzylic alcohol reactivity
Orthogonal functional group protection and coupling efficiency
Aqueous formulation and biochemical assays
Hydrochloride salt form (CAS 1955493-26-1) for aqueous solubility
Solubility and stability in physiological buffers
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